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Compound of Interest

Compound Name: N-cyclobutyloxetan-3-amine

CAS No.: 1341378-53-7

Cat. No.: B2984602 Get Quote

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that

confer superior physicochemical and pharmacokinetic properties is relentless. Among the

emerging structural motifs, N-cyclobutyloxetan-3-amine has garnered significant attention.

This unique molecule represents a strategic amalgamation of two distinct, three-dimensional

(3D) saturated heterocycles: the oxetane and the cyclobutane ring systems, linked by a

secondary amine. The incorporation of oxetanes has become a powerful tactic to enhance

aqueous solubility, improve metabolic stability, and reduce lipophilicity, often serving as a

bioisosteric replacement for gem-dimethyl or carbonyl groups.[1][2] Concurrently, the

cyclobutylamine moiety is increasingly employed to introduce conformational rigidity and

explore hydrophobic binding pockets, which can lead to enhanced potency and selectivity.[3][4]

This guide provides a comprehensive technical overview of N-cyclobutyloxetan-3-amine,

delving into its core chemical properties, structural nuances, and spectroscopic signature. We

will explore robust synthetic protocols, discuss its reactivity and stability, and, most critically,

analyze its application as a high-value building block for medicinal chemists aiming to

overcome prevalent challenges in drug development.

Molecular Structure and Stereoelectronic Properties
The chemical identity of N-cyclobutyloxetan-3-amine is defined by the covalent linkage of a

cyclobutyl group to the nitrogen atom of an oxetan-3-amine. This fusion creates a molecule
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with a distinct three-dimensional profile that is significantly different from its more traditional,

flatter aromatic or linear aliphatic counterparts.

Caption: 2D Chemical Structure of N-cyclobutyloxetan-3-amine.

The structure's key features are rooted in the inherent strain of the four-membered rings:

Oxetane Ring: Unlike the more stable five-membered tetrahydrofuran (THF), the oxetane

ring possesses significant ring strain (approximately 25.5 kcal/mol).[2][5] This strain results in

a puckered, non-planar conformation.[1][5] The endocyclic C-O-C bond angle is compressed

to around 90°, exposing the oxygen's lone pair of electrons and making it an effective

hydrogen bond acceptor.[1]

Cyclobutane Ring: The cyclobutane ring is also puckered, with a puckering angle of about

15.5°, which serves to relieve eclipsing interactions between adjacent hydrogens.[3] This

constrained conformation is a key feature utilized by medicinal chemists to lock in a specific

geometry, potentially increasing binding affinity to a biological target by minimizing the

entropic penalty upon binding.[4]

Amine Linker: The secondary amine is sp³ hybridized with a trigonal pyramidal geometry,

serving as a flexible yet defined pivot point between the two ring systems. Its basicity and

hydrogen bonding capability are critical to its function in molecular interactions.

Physicochemical Properties: A Quantitative
Overview
The utility of any scaffold in drug discovery is fundamentally tied to its physicochemical

properties. These parameters govern a molecule's absorption, distribution, metabolism, and

excretion (ADME) profile. While experimental data for N-cyclobutyloxetan-3-amine is not

widely published, we can consolidate predicted values and properties of its core components to

provide a robust profile for drug development professionals.
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Property Value (Predicted/Typical)
Significance in Drug
Development

Molecular Formula C₇H₁₃NO
Defines the elemental

composition.

Molecular Weight 127.18 g/mol
Falls within the "Rule of Five"

for good oral bioavailability.

CAS Number 2408977-10-8 Unique chemical identifier.

Predicted XLogP3 ~0.5 - 1.0

Indicates a balance between

lipophilicity (for membrane

permeation) and hydrophilicity

(for aqueous solubility).

Predicted pKa ~9.5 - 10.5

The secondary amine will be

protonated at physiological pH

(7.4), enhancing aqueous

solubility.[6]

Polar Surface Area (PSA) ~21.2 Å²

Suggests good potential for

cell membrane permeability

and oral absorption.

Hydrogen Bond Donors 1 (N-H)

Can participate in crucial

interactions with biological

targets.[7]

Hydrogen Bond Acceptors 2 (N, O)

The oxetane oxygen is a good

H-bond acceptor, a key feature

for replacing carbonyls.[1]

Physical Form Colorless to pale yellow liquid Typical for small amines.[8]

Spectroscopic Analysis for Structural Elucidation
Confident identification and characterization of N-cyclobutyloxetan-3-amine rely on standard

spectroscopic techniques. The expected spectral data are as follows:
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¹H NMR Spectroscopy: Protons adjacent to the nitrogen and oxygen atoms will be

deshielded, appearing downfield.[9]

Oxetane Protons: The methine proton at C3 (CH-N) would likely appear around δ 3.5-4.0

ppm. The methylene protons at C2 and C4 would be diastereotopic and appear as

complex multiplets, likely in the δ 4.5-5.0 ppm range.

Cyclobutane Protons: The methine proton attached to nitrogen would be found around δ

2.5-3.0 ppm, with the remaining methylene protons appearing as complex multiplets in the

upfield region (δ 1.5-2.2 ppm).[10]

N-H Proton: A broad singlet, typically in the δ 1.0-3.0 ppm range, whose position is

concentration and solvent-dependent. Its identity can be confirmed by its disappearance

upon a D₂O shake.[11]

¹³C NMR Spectroscopy:

Oxetane Carbons: The carbons bonded to the oxygen (C2 and C4) will be the most

downfield, likely > δ 70 ppm. The carbon attached to the nitrogen (C3) would appear

around δ 50-60 ppm.

Cyclobutane Carbons: The carbon attached to the nitrogen (C1) would be in the δ 40-50

ppm range, with the other carbons appearing further upfield.

Infrared (IR) Spectroscopy:

A single, characteristic N-H stretch for a secondary amine will be present in the 3350–

3310 cm⁻¹ region.[9][12] This band is typically sharper and weaker than an O-H stretch.

Strong C-O-C stretching vibrations for the cyclic ether (oxetane) will appear in the 1150-

1050 cm⁻¹ range.

A C-N stretching vibration for the aliphatic amine will be observed around 1250–1020

cm⁻¹.[12]

Mass Spectrometry:
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The molecular ion peak (M⁺) would be observed at m/z = 127.

In accordance with the nitrogen rule, the molecular weight is odd, indicating the presence

of a single nitrogen atom.[11]

A prominent fragmentation pattern would be α-cleavage adjacent to the nitrogen atom, a

characteristic fragmentation for aliphatic amines.[13]

Synthesis and Chemical Reactivity
A robust and scalable synthesis is paramount for the widespread adoption of a building block.

The most direct and field-proven method for preparing N-cyclobutyloxetan-3-amine is through

reductive amination.

Experimental Protocol: Reductive Amination of Oxetan-
3-one
This procedure leverages the reaction between a ketone (oxetan-3-one) and a primary amine

(cyclobutylamine) to form an intermediate iminium ion, which is subsequently reduced in situ to

the desired secondary amine.
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Oxetan-3-one
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00274
https://pmc.ncbi.nlm.nih.gov/articles/PMC12207814/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12207814/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8083977/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8083977/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9314592/
https://d-nb.info/1371306273/34
http://webhome.auburn.edu/~deruija/pda1_amines.pdf
https://cymitquimica.com/cas/2516-34-9/
https://en.wikipedia.org/wiki/Cyclobutylamine
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/24%3A_Amines_and_Heterocycles/24.10%3A_Spectroscopy_of_Amines
https://pmc.ncbi.nlm.nih.gov/articles/PMC6844152/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6844152/
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-amines/
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-amines/
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://www.projectguru.in/structural-analysis-of-amines/
https://www.benchchem.com/product/b2984602#n-cyclobutyloxetan-3-amine-chemical-properties-and-structure
https://www.benchchem.com/product/b2984602#n-cyclobutyloxetan-3-amine-chemical-properties-and-structure
https://www.benchchem.com/product/b2984602#n-cyclobutyloxetan-3-amine-chemical-properties-and-structure
https://www.benchchem.com/product/b2984602#n-cyclobutyloxetan-3-amine-chemical-properties-and-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2984602?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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